N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
Description
N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic compound featuring a thiazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety at the 4-position and a 3-(methylsulfonyl)benzamide group at the 2-position. The 2,3-dihydrobenzo[b][1,4]dioxin scaffold is a bicyclic ether system known for enhancing metabolic stability and influencing pharmacokinetic properties due to its rigid, planar structure . The methylsulfonyl group on the benzamide moiety is an electron-withdrawing substituent, which may enhance binding interactions in biological targets such as enzymes or receptors .
Synthesis of this compound likely follows protocols similar to those reported for structurally related 1,3,4-oxadiazole and thiazoline derivatives. For example, analogous compounds are synthesized via coupling reactions (e.g., general procedures A or B) using acid chlorides or activated carboxylic acids with heterocyclic amines, followed by purification via column chromatography and characterization by NMR, ESI-MS, and HPLC .
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c1-28(23,24)14-4-2-3-13(9-14)18(22)21-19-20-15(11-27-19)12-5-6-16-17(10-12)26-8-7-25-16/h2-6,9-11H,7-8H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYSACSQODXCPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.
The compound's IUPAC name is this compound. Its molecular formula is C₁₅H₁₅N₃O₄S, and it has a molecular weight of 341.36 g/mol. The structure includes a thiazole ring and a methylsulfonyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:
- Formation of the thiazole ring through condensation reactions.
- Introduction of the methylsulfonyl group via sulfonation reactions.
- Coupling with the 2,3-dihydrobenzo[b][1,4]dioxin moiety to yield the final product.
Antidepressant Effects
Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant antidepressant-like activities. For instance, compounds similar to this compound have shown high binding affinities for serotonin receptors (5-HT1A) and serotonin transporters (Ki values as low as 9.8 nM), suggesting their potential as antidepressants .
The compound is believed to modulate neurotransmitter systems by:
- Inhibiting Cholinesterase : This activity can enhance acetylcholine levels in synaptic clefts, improving cognitive functions.
- Regulating MAPK/ERK Pathway : It influences cell proliferation and differentiation through this signaling pathway .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Antidepressant Screening : In a study using mouse models (tail suspension and forced swim tests), compounds with similar structures exhibited marked antidepressant effects compared to fluoxetine .
- Cellular Studies : The compound has been shown to affect various cellular processes such as apoptosis and cell cycle regulation in cancer cell lines .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
1,3,4-Oxadiazole Derivatives
Compounds such as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) and N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) share the 2,3-dihydrobenzo[b][1,4]dioxin motif but replace the thiazole core with a 1,3,4-oxadiazole ring . For instance, compound 19 demonstrated moderate inhibition of Ca²⁺/calmodulin activity (IC₅₀ ~5 µM), suggesting that the trifluoromethyl group enhances target engagement compared to thiomethoxy or bromo substituents .
Thiazoline Derivatives
Thiazoline analogs like (Z)-4-(4-bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole (7a) feature a partially saturated thiazoline ring, which may confer conformational flexibility compared to the fully aromatic thiazole in the target compound . These derivatives were evaluated for aldose reductase inhibition, with substituents like bromophenyl and nitrophenyl showing IC₅₀ values in the nanomolar range, indicating that electron-withdrawing groups enhance enzyme binding .
Triazole Derivatives
Triazole-based compounds (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] ) incorporate a sulfonyl group similar to the target’s methylsulfonyl substituent. These compounds exist in thione tautomeric forms, which stabilize interactions with biological targets through hydrogen bonding .
Substituent Effects
The methylsulfonyl group in the target compound distinguishes it from analogs with substituents such as thiomethoxy (18) , trifluoromethyl (19) , or bromo (21) . Methylsulfonyl’s strong electron-withdrawing nature may improve metabolic stability and solubility compared to lipophilic groups like trifluoromethyl . For example, compound 19 (trifluoromethyl) showed lower aqueous solubility than 18 (thiomethoxy), as measured by HPLC retention times .
Table 1: Comparison of Structural Analogs
Q & A
Q. Example Optimization Table :
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Use orthogonal analytical techniques:
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95% recommended) .
- NMR Spectroscopy : Confirm structural features:
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) matching the theoretical molecular weight .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Answer:
- Functional group modifications : Replace the methylsulfonyl group with morpholinosulfonyl or isopropoxy groups to enhance solubility or target affinity .
- Thiazole ring substitution : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic properties and binding interactions .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like adenylyl cyclases or kinases .
Q. Example SAR Table :
| Modification | Observed Impact (Reference) |
|---|---|
| Methylsulfonyl → Morpholinosulfonyl | Increased solubility and kinase inhibition |
| Thiazole → Oxadiazole | Reduced cytotoxicity but improved metabolic stability |
Advanced: What experimental strategies are effective in resolving contradictions in bioactivity data across studies?
Answer:
- Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., viability assays) methods .
- Impurity analysis : Use HPLC-MS to rule out side products or degradation compounds influencing results .
Advanced: How can researchers evaluate the environmental impact and degradation pathways of this compound?
Answer:
- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via LC-MS/MS .
- Biotic transformation : Incubate with soil microbiota and monitor metabolite formation using high-resolution mass spectrometry (HRMS) .
- Computational prediction : Use tools like EPI Suite to estimate biodegradation half-lives and ecotoxicity .
Advanced: What methodologies are recommended for identifying biological targets of this compound?
Answer:
- Pull-down assays : Immobilize the compound on beads and incubate with cell lysates to capture binding proteins, identified via Western blot or MS .
- Kinase profiling : Screen against a panel of 100+ kinases using competitive binding assays (e.g., KinomeScan) .
- Transcriptomics : Treat model organisms (e.g., C. elegans) and analyze differential gene expression via RNA-seq .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
